

The Pivotal Role of Methyl 4-Methylpentanoate in Food Science: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methylpentanoate**

Cat. No.: **B153156**

[Get Quote](#)

An In-depth Examination of a Key Volatile Compound in Food Aroma, Analysis, and Perception

Methyl 4-methylpentanoate, also known as methyl isocaproate or methyl isohexanoate, is a naturally occurring branched-chain fatty acid methyl ester that plays a significant role in the characteristic aroma of various food products. Its distinct fruity and sweet aromatic profile makes it a crucial component in the flavor chemistry of fruits and fermented beverages. This technical guide provides a comprehensive overview of **methyl 4-methylpentanoate**, detailing its physicochemical properties, natural occurrence, sensory perception, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and sensory science.

Physicochemical Properties

Methyl 4-methylpentanoate is a colorless liquid with a characteristic sweet and fruity odor.^[1] ^[2] Its branched structure influences its volatility and sensory characteristics.^[1] A summary of its key physicochemical properties is presented in Table 1.

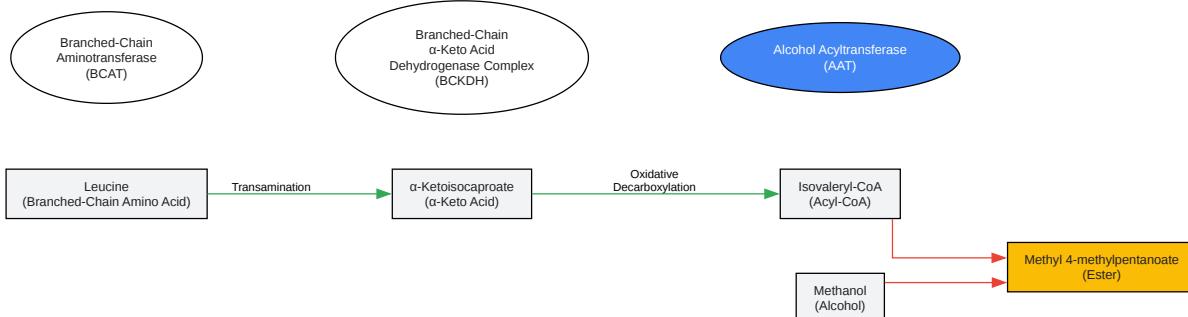
Property	Value	Source(s)
IUPAC Name	methyl 4-methylpentanoate	[2] [3]
Synonyms	Methyl isocaproate, Methyl isohexanoate, Methyl 4-methylvalerate	[1] [3]
CAS Number	2412-80-8	[1] [3]
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [3]
Molecular Weight	130.18 g/mol	[1] [2]
Appearance	Colorless liquid	[2]
Odor	Fruity, sweet, pineapple-like	[1] [2] [3]
Boiling Point	139.0 - 140.0 °C at 760 mmHg	[2]
Density	0.885 - 0.892 g/cm ³	[1] [2]
Flash Point	33.4 °C	[3]
Solubility	Soluble in alcohol and most fixed oils; insoluble in water	[2]
XLogP3	2.1	[1]

Natural Occurrence and Formation in Foods

Methyl 4-methylpentanoate is a natural volatile constituent of a variety of fruits and plants, contributing significantly to their aroma profiles. It has been identified in strawberries and is known to be produced by some plants, such as the longflower tobacco (*Nicotiana longiflora*).

Occurrence in Plant-Based Foods

This ester is a notable component of the complex mixture of volatile organic compounds (VOCs) that constitute the aroma of many fruits. Research has identified its presence in strawberries, where its concentration can vary depending on the cultivar.


Food Item	Compound	Relative Content (%)	Source(s)
Strawberry (Fragaria × ananassa)	Methyl 4-methylpentanoate	0.017 ± 0.012 to 0.024 ± 0.024	

Relative content is expressed as a percentage of the total integrated peak area of the identified volatile compounds.

Biochemical Formation Pathway

The biosynthesis of **methyl 4-methylpentanoate** and other branched-chain esters in fruits is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine. The formation is a multi-step process primarily involving the conversion of a BCAA to its corresponding α-keto acid, which is then metabolized to an acyl-CoA. The final and crucial step is the esterification of this acyl-CoA with an alcohol, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT). AATs are a diverse group of enzymes known for their broad substrate specificity, enabling the production of a wide array of esters from various acyl-CoAs and alcohols, which contributes to the complexity of fruit aromas.

The general pathway for the formation of a branched-chain methyl ester like **methyl 4-methylpentanoate** from its precursor amino acid, leucine, is illustrated below.

[Click to download full resolution via product page](#)

Biochemical pathway for the formation of **methyl 4-methylpentanoate**.

Sensory Perception and Role in Food Flavor

The aroma of **methyl 4-methylpentanoate** is predominantly described as fruity, sweet, with notes of pineapple and banana. These characteristics make it a positive contributor to the overall flavor profile of many food products.

Odor Profile

The organoleptic properties of **methyl 4-methylpentanoate** are as follows:

- Odor Type: Fruity
- Descriptors: Sweet, pineapple, banana, apple, with some reports noting cheesy or waxy nuances.

Sensory Threshold

The odor detection threshold is a critical parameter for understanding the impact of a volatile compound on food aroma. It is the lowest concentration of a substance that can be detected by the human sense of smell. As of this review, a specific, experimentally determined odor threshold for **methyl 4-methylpentanoate** in either air or water has not been prominently reported in the available scientific literature. However, to provide context, the odor thresholds of structurally similar esters are presented in Table 3. These values suggest that methyl esters of short to medium-chain carboxylic acids are generally potent odorants with low detection thresholds.

Compound	Odor Threshold in Water (ppb)	Odor Description
Ethyl Butyrate	0.4	Fruity, pineapple, tutti-frutti
Ethyl Hexanoate	0.5	Fruity, apple, pineapple, green
Methyl Butyrate	20	Fruity, apple, pineapple
Methyl Hexanoate	3.2	Fruity, pineapple, wine-like

Note: These values are for comparative purposes only and are not the threshold for **methyl 4-methylpentanoate**.

Olfactory Signaling Pathway

The perception of odors, including that of **methyl 4-methylpentanoate**, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein ($G\alpha$ -olf). This initiates a signaling cascade that leads to the generation of an electrical signal, which is then transmitted to the brain for processing and perception of the specific smell.

[Click to download full resolution via product page](#)

Generalized olfactory signaling pathway for odorant perception.

Analytical Methodologies

The analysis of volatile compounds like **methyl 4-methylpentanoate** in complex food matrices requires sensitive and selective analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HS-SPME-GC-MS Analysis of Methyl 4-Methylpentanoate in a Fruit Matrix

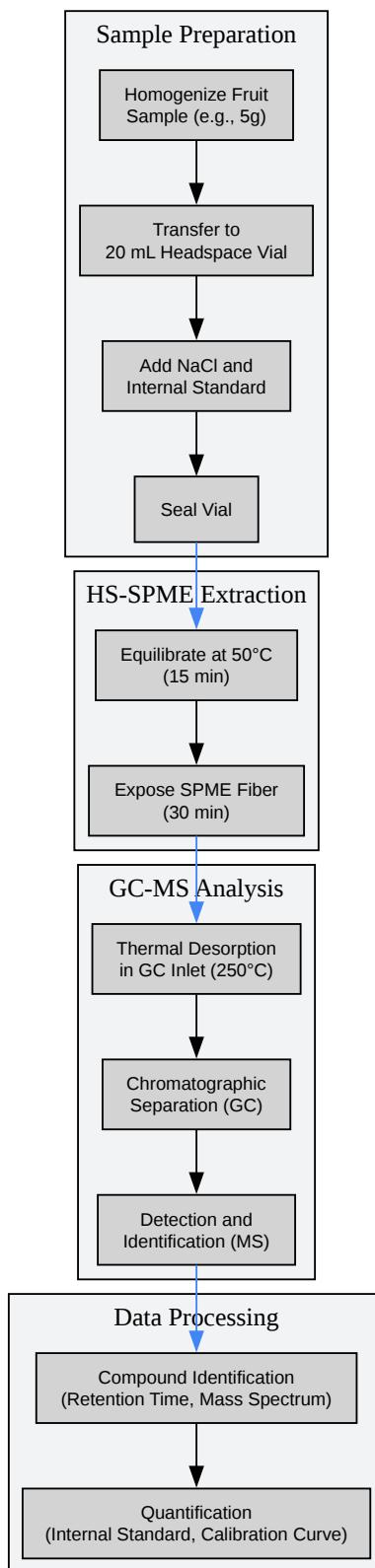
This protocol provides a general framework for the extraction and analysis of **methyl 4-methylpentanoate** from a fruit sample, such as strawberry or pineapple.

Objective: To identify and quantify **methyl 4-methylpentanoate** in a fruit sample.

Materials:

- Fruit sample (e.g., fresh strawberries)
- Sodium chloride (NaCl), analytical grade
- Internal standard (e.g., methyl heptanoate or a deuterated analog), for quantification
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:


- Sample Preparation:

1. Homogenize a representative portion of the fresh fruit sample (e.g., 5 g) to a puree.

2. Transfer the homogenized sample into a 20 mL headspace vial.
 3. Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.
 4. If quantitative analysis is required, add a known concentration of the internal standard solution to the sample.
 5. Immediately seal the vial with a crimp-top cap.
- HS-SPME Extraction:
 1. Place the sealed vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.
 2. Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 30 minutes) while maintaining the temperature and agitation.
 - GC-MS Analysis:
 1. After extraction, retract the fiber and immediately insert it into the hot inlet of the GC for thermal desorption of the analytes (e.g., at 250°C for 5 minutes in splitless mode).
 2. Separate the volatile compounds on a suitable capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
 3. Use a temperature program optimized for the separation of esters, for example:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at a rate of 5°C/minute.
 - Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
 - 4. The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV) and scans a mass range of m/z 35-350.
- Data Analysis:

1. Identify **methyl 4-methylpentanoate** by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library (e.g., NIST).
2. For quantification, calculate the concentration based on the peak area ratio of the analyte to the internal standard and by using a calibration curve prepared with standard solutions.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

General workflow for HS-SPME-GC-MS analysis of volatile compounds.

Conclusion

Methyl 4-methylpentanoate is a volatile ester of considerable importance in food science due to its contribution to the desirable fruity and sweet aromas of many foods. Its formation via the metabolism of branched-chain amino acids and subsequent esterification by alcohol acyltransferases highlights a key biochemical pathway in the development of fruit flavor. The standard analytical approach for its characterization, HS-SPME-GC-MS, provides the necessary sensitivity and specificity for its detection in complex food matrices. While further research is needed to establish its precise sensory thresholds and to quantify its concentration in a wider variety of foods, the existing body of knowledge confirms its role as a significant aroma compound. This guide provides a foundational resource for professionals engaged in the study of food flavor and the development of food products with enhanced sensory attributes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]
- 2. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [The Pivotal Role of Methyl 4-Methylpentanoate in Food Science: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153156#role-of-methyl-4-methylpentanoate-as-a-volatile-compound-in-food-science>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com